![molecular formula C10H12O5 B14176499 Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 1984-43-6](/img/structure/B14176499.png)
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound known for its unique bicyclic structure. It is a derivative of 7-oxanorbornene and is characterized by the presence of two ester groups at the 2 and 3 positions of the bicyclic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be synthesized through a two-step process involving the Fisher esterification of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with methanol . The reaction is typically carried out in the presence of a sulfuric acid catalyst under sonication conditions . The resulting product is then purified and characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but may utilize continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has a wide range of applications in scientific research:
Polymer Chemistry: It serves as a monomer in ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties.
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules, including potential anti-tuberculosis agents.
Material Science: It is utilized in the development of advanced materials with specific mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes such as uridine diphosphate-α-D-galactopyranose mutase, which is essential for the survival of Mycobacterium tuberculosis . The compound’s bicyclic structure allows it to fit into enzyme active sites, thereby blocking their activity and exerting its effects .
Comparación Con Compuestos Similares
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be compared with other similar compounds such as:
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: This compound has a similar bicyclic structure but differs in the position of the double bonds.
Dimethyl 3,6-epoxycyclohexa-1,4-diene-1,2-dicarboxylate: Another related compound with an epoxy group instead of the oxabicyclic structure.
The uniqueness of this compound lies in its specific bicyclic framework, which imparts distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
1984-43-6 |
|---|---|
Fórmula molecular |
C10H12O5 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C10H12O5/c1-13-9(11)7-5-3-4-6(15-5)8(7)10(12)14-2/h3-8H,1-2H3 |
Clave InChI |
JYJBURATEMWQOS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2C=CC(C1C(=O)OC)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)

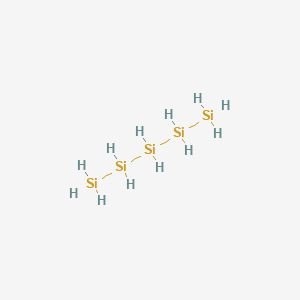
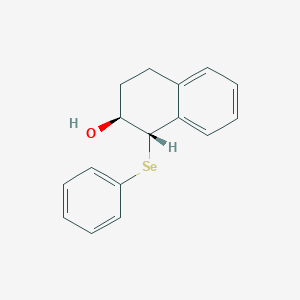
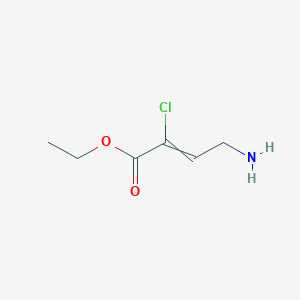

![N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide](/img/structure/B14176438.png)
![[1-(Diphenylphosphoryl)butyl]propanedinitrile](/img/structure/B14176440.png)
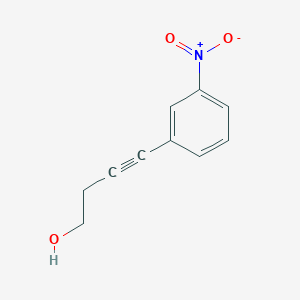
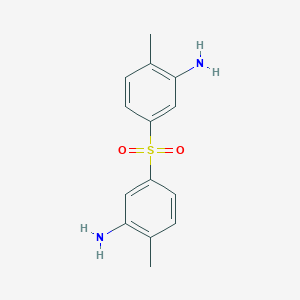
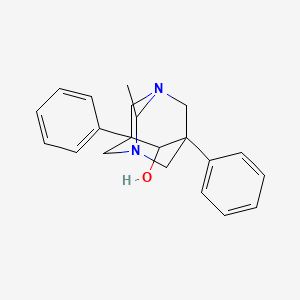
![(2-Chloropyridin-4-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B14176469.png)
![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14176491.png)
